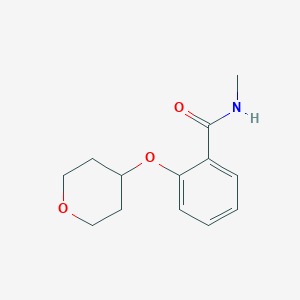

N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide

Description

N-Methyl-2-(Tetrahydro-2H-Pyran-4-Yloxy)benzamide is a benzamide derivative featuring a tetrahydro-2H-pyran-4-yloxy group at the 2-position of the benzamide scaffold and an N-methyl substituent. This compound has been studied in structural biology, particularly in complex with the bromodomain of human BAZ2B, highlighting its role as a small-molecule inhibitor targeting protein-protein interactions .

Properties

IUPAC Name |

N-methyl-2-(oxan-4-yloxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14-13(15)11-4-2-3-5-12(11)17-10-6-8-16-9-7-10/h2-5,10H,6-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBIMVSWUWZIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide typically involves the reaction of N-methylbenzamide with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzamide core, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of N-Methyl-2-(Tetrahydro-2h-Pyran-4-Yloxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The tetrahydro-2H-pyran-4-yloxy group may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural and functional differences between N-Methyl-2-(Tetrahydro-2H-Pyran-4-Yloxy)benzamide and related compounds:

Physicochemical and Spectroscopic Properties

- Melting Points: N-Methyl-2-(3-oxobutyl)benzamide: 117–119°C . Axitinib: Not reported in evidence, but its crystalline form is critical for pharmaceutical formulation .

- Spectroscopy :

Key Research Findings and Implications

- Synthetic Challenges : Heterocyclic incorporation (e.g., tetrahydro-2H-pyran) may require specialized protecting groups or catalysts, contrasting with simpler benzamide syntheses .

- Biological Specificity: Minor structural changes drastically alter target specificity. For example, Axitinib’s sulfur linker is critical for kinase inhibition, whereas the target compound’s ether-oxygen favors bromodomain binding .

Biological Activity

N-Methyl-2-(Tetrahydro-2H-Pyran-4-Yloxy)benzamide is an organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including interactions with enzymes and receptors, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates the presence of nitrogen and oxygen atoms alongside carbon and hydrogen. Its structure comprises a benzamide core substituted with a tetrahydro-2H-pyran moiety, which may enhance its biological activity compared to simpler compounds.

Enzyme Inhibition

Research has demonstrated that this compound exhibits potential as an inhibitor of specific enzymes, particularly bromodomains. These enzymes play crucial roles in regulating protein-protein interactions that are essential for various cellular processes. Interaction studies employing techniques such as surface plasmon resonance have shown that this compound can bind selectively to bromodomains, suggesting its utility in modulating epigenetic mechanisms.

The exact mechanism of action for this compound involves its interaction with molecular targets, such as enzymes or receptors, influencing various biochemical pathways. The tetrahydro-2H-pyran-4-yloxy group is believed to enhance the compound’s binding affinity and specificity for these targets.

In Vitro Studies

In vitro studies have indicated that this compound can inhibit specific cellular processes associated with disease states. For instance, it has shown promise in reducing cell proliferation in cancer cell lines by affecting pathways regulated by bromodomains.

Table 1: Comparative Binding Affinities

| Compound Name | Binding Affinity (Ki) | Unique Features |

|---|---|---|

| This compound | TBD | Selective bromodomain inhibitor |

| Trichostatin A | < 1 nM | Pan-HDAC inhibitor |

| Benzamide Riboside | TBD | Inhibits DHFR via BAD metabolite |

Synthesis Methods

Several synthesis methods have been reported for producing this compound. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired compound efficiently. The versatility of this compound allows it to serve as a building block in the synthesis of more complex molecules.

Applications in Medicinal Chemistry

This compound holds potential applications in various therapeutic areas, including oncology and autoimmune diseases. Ongoing research aims to explore its efficacy further and establish its role as a therapeutic agent. The compound's ability to modulate epigenetic factors makes it a candidate for developing novel treatments targeting diseases where these mechanisms are disrupted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.